Phenol, 3-chloro-4-methyl-, acetate
Description
Chemical Structure and Properties Phenol, 3-chloro-4-methyl-, acetate (IUPAC name: 3-chloro-4-methylphenyl acetate) is an aromatic ester derived from the acetylation of 3-chloro-4-methylphenol. Its molecular formula is C₉H₉ClO₂, with a molecular weight of 184.62 g/mol (calculated). The compound features a chlorine atom at the 3-position and a methyl group at the 4-position on the phenol ring, with the hydroxyl group substituted by an acetyl moiety.
Similar compounds, such as 4-chloro-3-methylphenyl acetate (CAS 54963-43-8), are synthesized via esterification reactions . The compound’s applications are inferred from structurally related phenolic esters, which are used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. For example, chlorinated phenol derivatives are often explored for antimicrobial and antiplatelet activities .
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
(3-chloro-4-methylphenyl) acetate |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-8(5-9(6)10)12-7(2)11/h3-5H,1-2H3 |
InChI Key |
GWZZIAIDECRFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between 3-chloro-4-methylphenyl acetate and related compounds:
Notes:
- Positional isomerism : The 3-chloro-4-methyl substitution in the target compound vs. 4-chloro-3-methyl in its isomer (CAS 54963-43-8) alters electronic and steric profiles. Chlorine at the 3-position may enhance electron-withdrawing effects, influencing reactivity in substitution reactions .
- Ester vs. phenol: The acetyl group in 3-chloro-4-methylphenyl acetate reduces hydrogen-bonding capacity compared to catechol derivatives (e.g., 4-methylcatechol), likely affecting solubility and membrane permeability .
Metabolic and Stability Considerations
- Ester Hydrolysis: The acetyl group in 3-chloro-4-methylphenyl acetate is susceptible to enzymatic hydrolysis (e.g., by esterases), converting it back to the active phenol. This contrasts with halogenated catechols (e.g., 4,5-dichlorocatechol), which are more resistant to degradation .
- Microbial Metabolism: Pseudomonas spp.
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